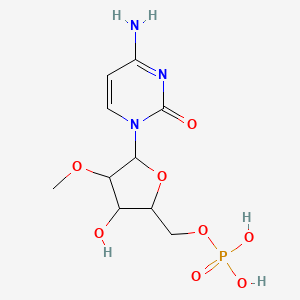
5'-Cytidylic acid, 2'-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Cytidylic acid, 2’-O-methyl- is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, where the ribose sugar is methylated at the 2’ position. This modification can influence the stability and function of RNA molecules, making it a significant compound in the study of nucleic acids and their applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cytidylic acid, 2’-O-methyl- typically involves the methylation of cytidine monophosphate. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 5’-Cytidylic acid, 2’-O-methyl- may involve more scalable processes, such as enzymatic methylation using specific methyltransferases. These enzymes can selectively methylate the 2’-hydroxyl group of cytidine monophosphate, providing a more environmentally friendly and efficient production method .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Cytidylic acid, 2’-O-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce a range of substituted cytidine derivatives .
Applications De Recherche Scientifique
5’-Cytidylic acid, 2’-O-methyl- has numerous applications in scientific research:
Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.
Biology: This compound is crucial in studying RNA stability and function, as the methylation can affect RNA’s secondary structure and interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral research, where modified nucleotides can inhibit viral replication.
Industry: In the pharmaceutical industry, it is used in the development of nucleotide-based drugs and diagnostic tools
Mécanisme D'action
The mechanism of action of 5’-Cytidylic acid, 2’-O-methyl- involves its incorporation into RNA molecules, where the methylation at the 2’ position can influence the RNA’s stability and function. This modification can affect the RNA’s ability to form secondary structures, interact with proteins, and participate in various cellular processes. The molecular targets include RNA-binding proteins and enzymes involved in RNA metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine monophosphate: The unmodified form of the nucleotide.
Deoxycytidine monophosphate: Lacks the 2’-hydroxyl group.
5-Methylcytidine monophosphate: Methylated at the 5-position of the cytosine ring.
Uniqueness
5’-Cytidylic acid, 2’-O-methyl- is unique due to its specific methylation at the 2’ position of the ribose sugar. This modification can significantly alter the nucleotide’s properties, making it more stable and less prone to enzymatic degradation. This uniqueness makes it valuable in various research and therapeutic applications .
Propriétés
Formule moléculaire |
C10H16N3O8P |
|---|---|
Poids moléculaire |
337.22 g/mol |
Nom IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |
Clé InChI |
USRXKJOTSNCJMA-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


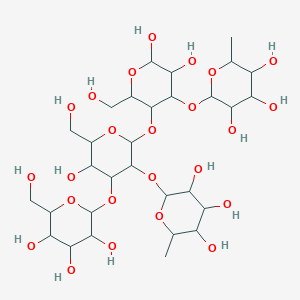

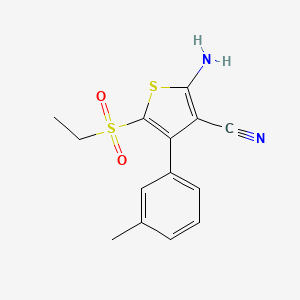
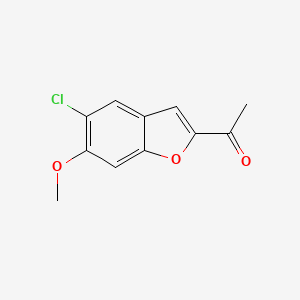

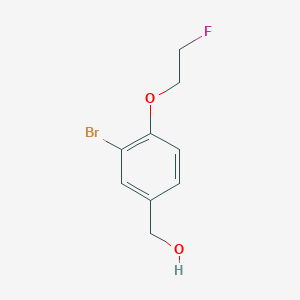
![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)

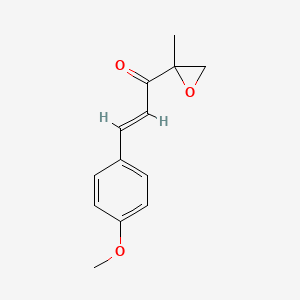
![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)


